
Lanosterol-d6
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Overview
Description
Lanosterol is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of cholesterol and other steroids in animals and fungi . The deuterated version, Lanosterol-d6, is often used in scientific research due to its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lanosterol-d6 involves the incorporation of deuterium atoms into the lanosterol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve high pressure and temperature to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The final product is purified using techniques such as chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Lanosterol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: Reduction reactions can convert this compound into other sterols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are used under controlled conditions.
Major Products: The major products formed from these reactions include different sterols and oxysterols, which have significant biological and chemical importance .
Scientific Research Applications
Anti-Glioblastoma Activity
Recent studies have highlighted the potential of lanosterol-d6 in the treatment of glioblastoma, an aggressive form of brain cancer. Research indicates that compounds inhibiting lanosterol synthase (LSS) can divert sterol metabolism away from cholesterol synthesis, leading to the accumulation of 24(S),25-epoxycholesterol (EPC). This metabolic shift is associated with reduced growth of glioblastoma stem cells, suggesting that this compound could serve as a lead compound in developing targeted therapies for glioblastoma .
Cataract Treatment
Lanosterol has been reported to reverse age-related cataracts by restoring lipid metabolism and counteracting amyloid accumulation in lens epithelial cells. The mechanism involves the suppression of sterol regulatory element-binding protein 2 (SREBP2), which is crucial for lipid homeostasis. This compound's structural similarities to lanosterol may enhance its efficacy in these applications, providing a pathway for non-surgical treatments for cataracts .
Steroid Biosynthesis Studies
This compound plays a significant role in studies related to steroid biosynthesis. As a precursor in the cholesterol synthesis pathway, its isotopic labeling allows researchers to trace metabolic pathways and understand sterol metabolism more effectively. This application is particularly useful in plant and microbial studies where sterols are pivotal for cellular function .
NMR Spectroscopy
The deuterated form of lanosterol is valuable in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the resolution and sensitivity of NMR spectra, facilitating detailed analyses of complex mixtures without interfering with proton signals. This application is crucial in drug formulation studies where precise quantification of components is required .
Lipid Metabolism Research
This compound has been utilized to investigate lipid metabolism disorders. Its incorporation into cellular systems allows researchers to study the dynamics of lipid accumulation and its effects on cellular health. This research is vital for understanding diseases linked to dysregulated lipid metabolism, such as obesity and diabetes .
Comparative Data Table
Case Study 1: Glioblastoma Treatment
A study evaluated the efficacy of a novel LSS inhibitor derived from this compound in glioblastoma models. The compound demonstrated selective inhibition of LSS, resulting in significant tumor regression without affecting normal brain tissue, indicating its potential as a targeted therapy for brain cancers .
Case Study 2: Cataract Reversal Mechanism
In vitro experiments showed that this compound could restore normal lipid profiles in lens epithelial cells subjected to oxidative stress. The study provided insights into the molecular mechanisms by which lanosterol influences cataract formation and suggested pathways for therapeutic intervention .
Mechanism of Action
Lanosterol-d6 exerts its effects through various molecular targets and pathways:
Cholesterol Biosynthesis: this compound is a key intermediate in the biosynthesis of cholesterol.
Protein Aggregation Inhibition: this compound has been shown to inhibit the aggregation of crystallin proteins, which can lead to the formation of cataracts.
Comparison with Similar Compounds
Lanosterol-d6 is unique due to its deuterium atoms, which provide stability and make it useful as an internal standard. Similar compounds include:
Lanosterol: The non-deuterated form, which is a precursor to cholesterol and other steroids.
Cholesterol: A major sterol in animals, derived from lanosterol.
Oxysterols: Oxidized derivatives of lanosterol and cholesterol, involved in various biological processes.
This compound stands out due to its stability and utility in precise quantification and research applications.
Biological Activity
Lanosterol-d6, a deuterated form of lanosterol, is a significant intermediate in the cholesterol biosynthesis pathway. Its biological activity has been the subject of various studies, particularly concerning its role in lipid metabolism and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its metabolic pathways, effects on cellular processes, and implications for disease treatment.
Metabolism and Pathways
This compound is primarily involved in two major metabolic pathways: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. Research indicates that the incorporation of deuterium from this compound into cholesterol biosynthetic intermediates varies between cell types. For instance, in cultured adrenal cells (Y1-BS1), deuterium was predominantly incorporated into intermediates of the Bloch pathway, while minimal turnover was observed in K-R intermediates . In human fibroblasts (SV-589), lanosterol was converted to Bloch pathway intermediates with limited incorporation into K-R intermediates, suggesting tissue-specific metabolic preferences .
Inhibition of Cholesterol Synthesis
This compound has been studied for its inhibitory effects on cholesterol synthesis. It has been shown to influence the activity of oxidosqualene cyclase (OSC), a key enzyme in sterol biosynthesis. Inhibition of OSC leads to decreased levels of lanosterol, demonstrating a feedback mechanism where increased levels of lanosterol can inhibit its own synthesis by modulating OSC activity . This regulatory function is critical for maintaining cholesterol homeostasis within cells.
Therapeutic Applications
Cataract Treatment: Recent studies have highlighted the potential of this compound in treating age-related cataracts. Lanosterol has been shown to counteract amyloid accumulation and apoptosis in lens epithelial cells (LECs), suggesting a protective role against lipid metabolism disorders that contribute to cataract formation . The mechanism involves reversing intracellular amyloid deposition and restoring lipid metabolism pathways disrupted by oxidative stress.
Neurodegenerative Diseases: Research indicates that lanosterol may also play a role in neurodegenerative diseases characterized by impaired cholesterol biosynthesis. For example, chronic administration of cholesterol to animal models has demonstrated recovery from cognitive decline associated with Huntington's disease, potentially implicating lanosterol's effects on cholesterol metabolism as a therapeutic strategy .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments to study Lanosterol-d6’s role in cholesterol biosynthesis inhibition?
- Methodological Guidance :
- Establish a baseline for endogenous lanosterol levels using LC-MS/MS or GC-MS in control groups .
- Use deuterium-labeled this compound as an internal standard to correct for matrix effects in quantification .
- Validate isotopic purity (>98%) via NMR or high-resolution mass spectrometry to ensure minimal interference from unlabeled analogs .
- Include negative controls (e.g., cells treated with non-deuterated lanosterol) to isolate deuterium-specific effects on enzyme kinetics .
Q. How can researchers optimize the synthesis of this compound to ensure reproducibility in metabolic studies?
- Methodological Guidance :
- Document reaction conditions (e.g., solvent systems, catalysts) and purification steps (e.g., column chromatography gradients) to enable replication .
- Characterize intermediates using FT-IR and 1H-NMR to confirm deuterium incorporation at specific positions (e.g., C-24, C-25) .
- Publish synthetic protocols in open-access repositories (e.g., protocols.io ) with step-by-step troubleshooting notes .
Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?
- Methodological Guidance :
- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 411.4 → 355.3) and normalize against a stable isotope-labeled internal standard .
- GC-MS : Derivatize samples with BSTFA/TMCS to improve volatility and reduce column adsorption .
- Validate methods per FDA guidelines (accuracy, precision, linearity) and report limits of detection (LOD) in peer-reviewed supplements .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects on cataract formation across in vitro and in vivo models?
- Methodological Guidance :
- Perform dose-response studies to identify species-specific thresholds (e.g., murine vs. human lens epithelial cells) .
- Use transcriptomic profiling (RNA-seq) to compare this compound’s impact on cholesterol homeostasis genes (e.g., HMGCR, LSS) across models .
- Apply meta-analysis frameworks (e.g., PRISMA) to systematically evaluate confounding variables (e.g., oxidative stress, delivery methods) in published studies .
Q. What strategies mitigate isotopic interference when using this compound in metabolic flux analysis?
- Methodological Guidance :
- Conduct parallel experiments with 13C-labeled lanosterol to distinguish deuterium-specific kinetic isotope effects (KIEs) from metabolic pathway variability .
- Integrate computational models (e.g., COBRApy) to predict flux redistribution caused by deuterium’s mass difference .
- Validate findings using CRISPR-edited cell lines with targeted knockouts of cholesterol transporters (e.g., NPC1) .
Q. How should researchers design longitudinal studies to assess this compound’s stability in long-term storage?
- Methodological Guidance :
- Store aliquots under inert gas (N2) at -80°C and test degradation monthly via UPLC-PDA .
- Use accelerated stability studies (40°C/75% RH) to extrapolate shelf life and identify degradation products (e.g., oxidation at Δ8-double bond) .
- Publish raw stability data in supplementary materials with time-stamped chromatograms .
Q. Data Analysis and Reporting Standards
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Guidance :
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism) .
- Report IC50 values with 95% confidence intervals and correct for solvent controls (e.g., DMSO cytotoxicity) .
- Share raw datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata on experimental conditions .
Q. How can researchers address reproducibility challenges in this compound-based assays?
- Methodological Guidance :
- Adopt blind testing and randomized plate layouts to minimize batch effects .
- Collaborate with cross-lab consortia (e.g., ABRF) to validate protocols through round-robin studies .
- Document all deviations from published methods in electronic lab notebooks (e.g., LabArchives) .
Q. Ethical and Literature Review Considerations
Q. What gaps in the literature warrant further investigation of this compound’s off-target effects?
- Methodological Guidance :
- Conduct systematic reviews using PICO framework: Population (e.g., mammalian cells), Intervention (this compound dose), Comparison (unlabeled analog), Outcome (apoptosis markers) .
- Prioritize studies on non-canonical pathways (e.g., hedgehog signaling) using phosphoproteomics .
- Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Tables for Quick Reference
Analytical Technique | Key Parameters | Validation Metrics | Reference |
---|---|---|---|
LC-MS/MS | MRM transitions, collision energy | LOD (0.1 ng/mL), accuracy (±15%) | |
GC-MS | Derivatization efficiency, column type | Intraday precision (RSD < 5%) | |
NMR | 2H decoupling, solvent suppression | Isotopic purity (>98%) |
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1/i1D3,2D3 |
InChI Key |
CAHGCLMLTWQZNJ-BOJDFLINSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
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